molecular formula C18H17FN2OS B2490382 (2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851801-16-6

(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2490382
CAS RN: 851801-16-6
M. Wt: 328.41
InChI Key: CFCAYYNRNFHZBY-UHFFFAOYSA-N
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Description

The study of complex organic molecules, including those with fluorophenyl groups and heterocyclic components like imidazolyl methanone derivatives, is significant in the field of organic chemistry due to their potential applications in pharmaceuticals and material science. These compounds are of interest because of their structural complexity and the unique properties that arise from their specific functional groups.

Synthesis Analysis

An efficient approach for the synthesis of related heterocyclic compounds involves the N-acylation of amino-triazole with fluorobenzoyl chloride, followed by microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019). This method highlights the strategic use of heterocyclic amides as intermediates, demonstrating the versatility of such compounds in organic synthesis.

Molecular Structure Analysis

The molecular structures of related compounds have been explored through X-ray diffraction and density functional theory (DFT) calculations. Such studies confirm the expected molecular geometries and provide insights into the intermolecular interactions and conformations (Huang et al., 2021). These analyses are crucial for understanding the chemical behavior and reactivity of complex organic molecules.

Chemical Reactions and Properties

The chemical behavior of fluorophenyl methanone derivatives involves a variety of reactions, including Fries rearrangement, Friedel-Crafts reaction, and nucleophilic aromatic substitution. These reactions are central to modifying the chemical structure and achieving desired properties in the final product. For instance, the Friedel-Crafts reaction has been used to introduce fluorophenyl groups into organic molecules, leading to compounds with significant biological activity (Zhou et al., 2009).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are determined through experimental methods. These properties are influenced by the molecular structure and are essential for the practical application of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. The presence of fluorophenyl groups and heterocyclic rings affects the compound's electron distribution, influencing its reactivity patterns. Studies on similar compounds suggest that fluorination can enhance photostability and improve spectroscopic properties, which is beneficial for applications in fluorescence-based technologies (Woydziak et al., 2012).

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

A study by Moreno-Fuquen et al. (2019) presented an efficient approach for the regioselective synthesis of a related compound, highlighting its use as a strategic intermediate in the preparation of other complex molecules through catalyst- and solvent-free conditions. The research emphasizes the significance of such compounds in facilitating various chemical reactions, potentially including the synthesis of (2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Fluorination of Fluorophores

Woydziak, Fu, and Peterson (2012) explored the fluorination of fluorophores, which can enhance their photostability and improve spectroscopic properties. The study involved synthesizing bis(2,4,5-trifluorophenyl)methanone, a precursor to various fluorinated analogs, demonstrating the broader applicability of fluorinated compounds in developing advanced fluorophores with tunable properties (Woydziak, Fu, & Peterson, 2012).

Process Improvement for Synthesizing Related Compounds

Hong (2004) described an improved process for synthesizing a compound similar to this compound, emphasizing the importance of reaction conditions in enhancing yield and product quality. This research may offer insights into optimizing the synthesis of this compound for various applications (Hong, 2004).

Application in Medicinal Chemistry

The development of precipitation-resistant solution formulations for poorly water-soluble compounds, as investigated by Burton et al. (2012), may be relevant to enhancing the bioavailability and therapeutic potential of this compound. This research highlights the challenges and strategies in formulating such compounds for clinical applications (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).

properties

IUPAC Name

(2-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-6-2-3-7-14(13)12-23-18-20-10-11-21(18)17(22)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAYYNRNFHZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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